
Z-Gly-Ile-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Gly-Ile-Ala-OH is a useful research compound. Its molecular formula is C19H27N3O6 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the standard protocols for synthesizing and characterizing Z-Gly-Ile-Ala-OH in academic research?
Methodological Answer:
Synthesis typically follows solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Deprotection : 20% piperidine in DMF for Fmoc removal.
- Coupling : HOBt/DIC activation for amino acid residues (e.g., Ile, Ala).
- Z-group retention : Avoid cleavage conditions that remove the benzyloxycarbonyl (Z) group (e.g., TFA cleavage requires scavengers like triisopropylsilane).
Characterization : - Purity : Assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Identity : Confirm via ESI-MS (expected m/z: [M+H]⁺ calculated for C₂₀H₂₉N₃O₇: 435.2) and ¹H/¹³C NMR (e.g., Z-group aromatic protons at δ 7.3–7.5 ppm) .
Q. Advanced: How can researchers resolve contradictions in reported spectral data for this compound across studies?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or instrumentation variability. Strategies include:
- Comparative analysis : Replicate conditions from conflicting studies (e.g., DMSO-d₆ vs. CDCl₃ for NMR) .
- Triangulation : Cross-validate using orthogonal techniques (e.g., FT-IR for secondary structure vs. NMR for primary structure) .
- Meta-analysis : Systematically review raw data from public repositories (e.g., PubChem, Zenodo) to identify protocol inconsistencies .
Q. Basic: What are the primary research applications of this compound in enzymology?
Methodological Answer:
this compound is commonly used as:
- Protease substrate : Test specificity of serine proteases (e.g., trypsin) via cleavage at the Ile-Ala bond. Monitor kinetics using fluorogenic assays (e.g., release of Ala-OH quantified via ninhydrin) .
- Inhibitor scaffold : Modify the Z-group or peptide backbone to study structure-activity relationships (SAR) .
Q. Advanced: How can researchers optimize experimental design for studying this compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled variables : Use buffer systems (e.g., phosphate for pH 2–8, carbonate for pH 9–11) to isolate pH effects.
- Degradation markers : Track hydrolysis via LC-MS (e.g., fragments at m/z 189.1 [Z-Gly⁺] and 246.1 [Ile-Ala-OH⁺]) .
- Statistical rigor : Apply ANOVA to compare degradation rates across pH levels, ensuring n ≥ 3 replicates to address biological/technical variability .
Basic: What criteria define a robust research question for studying this compound’s biological interactions?
Methodological Answer:
Use the FINER framework :
- Feasible : "Does this compound inhibit E. coli metalloproteases at physiologically relevant concentrations (µM range)?"
- Novel : "How does Z-group substitution alter peptide resistance to mammalian carboxypeptidases?"
- Ethical : Exclude in vivo models until cytotoxicity is ruled out via MTT assays.
Q. Advanced: What methodologies are recommended for meta-analyses of this compound’s physicochemical properties?
Methodological Answer:
- Data extraction : Aggregate logP, solubility, and pKa values from peer-reviewed studies (e.g., SciFinder, Reaxys) using PRISMA guidelines .
- Bias mitigation : Apply QUADAS-2 to assess risk of bias in solubility studies (e.g., incomplete temperature reporting) .
- Machine learning : Train models on existing datasets to predict untested properties (e.g., diffusion coefficients in lipid bilayers) .
Q. Basic: How should researchers document synthetic procedures for this compound to ensure reproducibility?
Methodological Answer:
Follow Beilstein Journal guidelines :
- Detailed protocols : Specify resin type (e.g., Wang resin), coupling times, and purification gradients.
- Supporting information : Provide raw HPLC chromatograms, NMR spectra, and MALDI-TOF data in supplementary files.
- Negative results : Report failed coupling attempts (e.g., DIC vs. HATU activation efficiency).
Q. Advanced: How can contradictory results in this compound’s enzyme inhibition assays be reconciled?
Methodological Answer:
- Experimental replication : Repeat assays with standardized enzyme batches (e.g., Sigma-Aldrych trypsin Lot#XYZ).
- Control normalization : Use internal standards (e.g., Z-Gly-Gly-Gly-OH) to adjust for inter-assay variability .
- Data transparency : Share raw kinetic data (e.g., ΔAbs/min) via open-access platforms like Figshare .
Q. Basic: What statistical approaches are appropriate for analyzing dose-response data involving this compound?
Methodological Answer:
- Nonlinear regression : Fit data to Hill equation (variable slope) using GraphPad Prism.
- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous points .
- Error reporting : Use 95% confidence intervals for IC₅₀ values rather than single-point estimates .
Q. Advanced: How can researchers design studies to investigate this compound’s interactions with membrane-bound receptors?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize receptors on L1 chips; monitor binding in real-time with peptide concentrations 0.1–100 µM .
- Molecular dynamics (MD) : Simulate peptide-lipid interactions using GROMACS (AMBER force field) .
- Negative controls : Include scrambled peptides (e.g., Z-Ala-Ile-Gly-OH) to rule out nonspecific binding .
Propiedades
Fórmula molecular |
C19H27N3O6 |
---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H27N3O6/c1-4-12(2)16(17(24)21-13(3)18(25)26)22-15(23)10-20-19(27)28-11-14-8-6-5-7-9-14/h5-9,12-13,16H,4,10-11H2,1-3H3,(H,20,27)(H,21,24)(H,22,23)(H,25,26)/t12-,13-,16-/m0/s1 |
Clave InChI |
AMALWJTXQRCTGO-XEZPLFJOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Secuencia |
GIA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.